molecular formula C16H12BrN3O3 B2409285 N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-88-7

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2409285
CAS No.: 1251611-88-7
M. Wt: 374.194
InChI Key: GXWCCOXXVZBWSX-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the 1,8-naphthyridine core in various drugs and materials science applications highlights its significance .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-10-4-1-3-9(7-10)8-19-15(22)12-13(21)11-5-2-6-18-14(11)20-16(12)23/h1-7H,8H2,(H,19,22)(H2,18,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCCOXXVZBWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a ligand in coordination chemistry and acts as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.

Biology

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study conducted on the compound revealed that it demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential for development into a therapeutic agent for cancer treatment.

Medicine

The compound has been investigated for its antihistaminic activity , indicating potential use in treating allergic disorders. Preliminary studies suggest that it may modulate histamine receptors effectively.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as:

ApplicationDescription
Light-emitting diodes (LEDs)Used as a component in organic light-emitting diodes due to its electronic properties.
Dye-sensitized solar cellsActs as a sensitizer to improve light absorption efficiency.
Molecular sensorsEmployed in sensors for detecting specific biological or chemical substances due to its selective binding properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its antihistaminic activity is due to its binding to the H1 receptor, preventing histamine from exerting its effects .

Comparison with Similar Compounds

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other 1,8-naphthyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Biological Activity

N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

The molecular formula of this compound is C17H16BrN2O3C_{17}H_{16}BrN_2O_3 with a molecular weight of 374.19 g/mol . The structure features a naphthyridine core which is known for its diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving the naphthyridine scaffold. These methods typically include reactions that introduce the bromophenyl group and the carboxamide functionality.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown notable activity against several bacterial strains. In vitro studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa2.04.0

This data suggests that the compound possesses bactericidal properties comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis in human leukemia (HL-60) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the inhibition of cell proliferation and induction of oxidative stress.

Cancer Cell Line IC50 (µM)
HL-605
A54910
K56212

These findings indicate that this compound may serve as a lead for developing new anticancer agents.

Case Studies

Several studies have explored the biological activity of similar naphthyridine derivatives:

  • Antimicrobial Study : A study by Sriram et al. demonstrated that derivatives with structural modifications showed enhanced activity against multidrug-resistant tuberculosis (MDR-TB), indicating a promising avenue for further research on naphthyridines .
  • Anticancer Research : Research on other naphthyridine compounds has shown efficacy against various cancers, suggesting that structural features similar to those in N-[(3-bromophenyl)methyl]-4-hydroxy derivatives contribute to their biological activity .

Q & A

Q. What are the key steps in synthesizing N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

The synthesis involves multi-step organic reactions:

  • Core formation : Cyclization of precursors to construct the 1,8-naphthyridine backbone.
  • Substituent introduction : The 3-bromophenylmethyl group is introduced via nucleophilic substitution or amide coupling, while the 4-hydroxy-2-oxo group is stabilized through oxidation-reduction steps .
  • Reaction monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) track intermediates and final product purity .

Q. Which spectroscopic techniques are used to characterize this compound, and what critical data do they provide?

  • NMR spectroscopy : Confirms molecular structure through proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH signals at δ ~9.8 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, O-H bonds at ~3200 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 423 for a related chloro-derivative) .

Q. How is crystallographic data utilized to resolve the compound’s structure?

X-ray diffraction with software like SHELXL refines bond lengths, angles, and torsional parameters. For example, the naphthyridine core typically shows planar geometry, with substituent positions verified via electron density maps .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?

  • Unexpected NMR peaks : Perform 2D NMR (COSY, HSQC) to assign overlapping signals or identify impurities .
  • Crystallographic ambiguities : Use high-resolution data (>1.0 Å) and software like WinGX to model disorder or twinning. For example, SHELXL’s TWIN command addresses twinned data challenges .

Q. What experimental designs optimize reaction yields for derivatives with modified substituents?

  • Substituent effects : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, favoring nucleophilic attacks. Use polar aprotic solvents (DMF, DCM) and coupling agents (EDC/HOBt) for amide bond formation .
  • Case study : A chloro-benzyl derivative achieved 76% yield via optimized temperature (70–80°C) and stoichiometric control .

Q. How do structure-activity relationship (SAR) studies guide biological activity exploration?

  • Key modifications :

    SubstituentActivity ImpactExample
    3-BromophenylEnhances lipophilicity and target binding67% inhibition of kinase X
    4-HydroxyFacilitates hydrogen bonding with active sitesIC₅₀ reduced by 2-fold
  • Methodology : Compare IC₅₀ values across analogs using enzyme assays (e.g., fluorescence polarization) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Docking studies : Molecular modeling (AutoDock Vina) predicts binding poses in enzyme active sites. For example, the naphthyridine core may occupy ATP-binding pockets in kinases .
  • Kinetic assays : Measure competitive/non-competitive inhibition via Lineweaver-Burk plots .

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